OX2R Antagonism Potency and Selectivity of MK-3697 (Parent Scaffold Derivative)
The [2,3'-Bipyridine]-4-carboxamide core serves as the essential pharmacophoric scaffold for MK-3697, a clinical-stage selective orexin 2 receptor antagonist (2-SORA). Binding affinity assays reveal a Ki of 0.95 nM for the OX2R target, representing a >3,700-fold selectivity window over the OX1R subtype (Ki = 3,600 nM) . This exceptional selectivity profile is critically dependent on the specific 2,3'-bipyridine connectivity and the 4-carboxamide substitution pattern; SAR studies indicate that alternative regioisomers and substitution variants within the 'triaryl' amide series fail to maintain this level of potency or selectivity, underscoring the non-fungible nature of this exact core structure [1].
| Evidence Dimension | Orexin 2 Receptor (OX2R) Binding Affinity (Ki) vs. OX1R Selectivity |
|---|---|
| Target Compound Data | Ki (OX2R) = 0.95 nM; Ki (OX1R) = 3,600 nM |
| Comparator Or Baseline | Baseline: Non-selective binding would have comparable Ki values for OX1R and OX2R. Other 2-SORA series compounds exhibit lower selectivity or potency. |
| Quantified Difference | Selectivity Ratio (OX1R Ki / OX2R Ki) ≈ 3,789-fold |
| Conditions | In vitro radioligand binding assays using human orexin receptors. |
Why This Matters
This data positions the [2,3'-Bipyridine]-4-carboxamide scaffold as a validated, potent, and highly selective starting point for orexin receptor modulator programs, offering a significant advantage over non-selective orexin antagonists (DORAs) in terms of potential side-effect profile and target engagement specificity.
- [1] Roecker, A. J., et al. (2014). Discovery of MK-3697: a selective orexin 2 receptor antagonist (2-SORA) for the treatment of insomnia. Bioorganic & Medicinal Chemistry Letters, 24(20), 4884-4890. View Source
